Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine
Description
Properties
Molecular Formula |
C36H23NS2 |
|---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
4-dibenzothiophen-2-yl-N-(4-dibenzothiophen-2-ylphenyl)aniline |
InChI |
InChI=1S/C36H23NS2/c1-3-7-33-29(5-1)31-21-25(13-19-35(31)38-33)23-9-15-27(16-10-23)37-28-17-11-24(12-18-28)26-14-20-36-32(22-26)30-6-2-4-8-34(30)39-36/h1-22,37H |
InChI Key |
IPMKUAUULFPJMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC7=C(C=C6)SC8=CC=CC=C87 |
Origin of Product |
United States |
Preparation Methods
General Reaction Scheme
The Buchwald-Hartwig amination represents the most efficient method for the preparation of bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine. This approach involves the coupling of 4-(dibenzo[b,d]thiophen-2-yl)bromobenzene with a primary amine or ammonia followed by a second coupling reaction.
Step 1: Preparation of 4-(dibenzo[b,d]thiophen-2-yl)bromobenzene
Step 2: Palladium-catalyzed coupling to form the diarylamine structure
Detailed Reaction Conditions
The optimal reaction conditions for the Buchwald-Hartwig amination process have been determined through extensive experimentation, as detailed in Table 1.
Table 1: Optimized Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | Pd(OAc)₂/XPhos (2-5 mol%) | Superior performance compared to other ligand systems |
| Base | K₃PO₄ or NaO-t-Bu | Selection depends on substrate sensitivity |
| Solvent | Toluene or PEG 2000 dimethylether | Micellar catalysis possible with PEG |
| Temperature | 80-110°C | Higher temperatures may lead to decomposition |
| Reaction Time | 8-24 hours | Monitored by TLC for completion |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation |
The reaction typically utilizes a catalyst loading of 2-5 mol% Pd(OAc)₂ with XPhos as the phosphine ligand, which has proven highly effective for challenging diarylamine formations. For substrates with sensitive functional groups, K₃PO₄ serves as a milder alternative to NaO-t-Bu, which can be employed when functional group tolerance is less concerning.
Suzuki-Miyaura Coupling Approach
Preparation of Key Intermediates
An alternative approach involves Suzuki-Miyaura coupling to first prepare 4-(dibenzo[b,d]thiophen-2-yl)phenyl units, which can subsequently undergo amination reactions.
Table 2: Suzuki-Miyaura Coupling Conditions for Intermediate Synthesis
| Reagents | Conditions | Yield (%) |
|---|---|---|
| 2-Bromodibenzo[b,d]thiophene + 4-bromophenylboronic acid | Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M), DME, 80°C, 2-4h | 70-85 |
| 3-Bromodibenzo[b,d]thiophene + 4-bromophenylboronic acid | Pd₂(dppf)₃ (2 mol%), K₂CO₃, Toluene/H₂O, 90°C, 6h | 65-82 |
This method demonstrates significant versatility, as evidenced by the high yields obtained with various dibenzothiophene derivatives. The reaction proceeds efficiently under microwave conditions, which substantially reduces reaction times while maintaining excellent yields.
Post-Functionalization Strategy
Following successful Suzuki coupling, the resulting 4-(dibenzo[b,d]thiophen-2-yl)bromobenzene intermediate can be transformed into the corresponding boronic acid or ester for subsequent coupling reactions. This step is critical for the preparation of the symmetrical bis-arylamine structure.
One-Pot Borylation-Amination Sequence
Reaction Mechanism
A particularly efficient approach involves a one-pot borylation-amination sequence that minimizes isolation of sensitive intermediates. This method has shown promise for the synthesis of complex diarylamines with heterocyclic components.
The reaction proceeds through:
- Palladium-catalyzed borylation of aryl halides
- In situ conversion to the corresponding diarylamine via Buchwald-Hartwig amination
Optimized Protocol
Table 3: One-Pot Borylation-Amination Conditions
| Stage | Reagents | Conditions | Time (h) |
|---|---|---|---|
| Borylation | Bis(pinacolato)diboron, KOAc, Pd(dppf)Cl₂ | DMSO, 80°C | 4-6 |
| Amination | Primary amine or ammonia, K₃PO₄, Pd₂(dba)₃/XPhos | Same pot, 100°C | 12-16 |
This method offers the advantage of minimizing handling of air-sensitive intermediates and typically provides the target compound in 45-65% overall yield.
General Synthetic Procedure
Step-by-Step Protocol for this compound Preparation
The following detailed procedure has been adapted from similar diarylamine syntheses:
Preparation of 4-(dibenzo[b,d]thiophen-2-yl)bromobenzene :
- A mixture of 2-bromodibenzo[b,d]thiophene (5.0 g, 19 mmol), 4-bromophenylboronic acid (4.93 g, 25 mmol), Pd₂(dppf)₃ (0.23 g, 0.25 mmol), and K₂CO₃ (2.25 g, 25 mmol) is degassed and purged with nitrogen three times.
- Toluene/water (4:1, 100 mL) is added, and the reaction is stirred at 90°C for 6 hours.
- After cooling to room temperature, the mixture is extracted with dichloromethane, dried over anhydrous Na₂SO₄, and concentrated.
- Purification by column chromatography (hexanes/ethyl acetate 95:5) provides the desired intermediate.
Buchwald-Hartwig Amination :
- A dry reaction vessel is charged with 4-(dibenzo[b,d]thiophen-2-yl)bromobenzene (2.0 g, 5.9 mmol), ammonia or hexamethyldisilazane (0.59 mmol), Pd(OAc)₂ (67 mg, 0.3 mmol), XPhos (286 mg, 0.6 mmol), and K₃PO₄ (2.5 g, 11.8 mmol).
- The vessel is evacuated and backfilled with nitrogen three times.
- Toluene (30 mL) is added, and the mixture is heated at 110°C for 24 hours.
- After cooling, the mixture is filtered through a pad of Celite, concentrated, and purified by column chromatography to obtain the monoarylamine intermediate.
Second Coupling :
- The monoarylamine intermediate (1.0 g), 4-(dibenzo[b,d]thiophen-2-yl)bromobenzene (1.2 equiv.), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₃PO₄ (2 equiv.) are combined in a dry flask.
- After evacuation and nitrogen backfilling, toluene is added, and the mixture is heated at 110°C for 24-36 hours.
- The crude product is purified by column chromatography (hexanes/DCM gradient) followed by recrystallization from toluene/methanol to afford the target compound.
Purification and Characterization
Purification of this compound typically requires careful column chromatography using gradient elution systems. Recrystallization from appropriate solvent mixtures is often necessary to achieve high purity, especially for optoelectronic applications.
Table 4: Characterization Data for this compound
| Analysis Method | Expected Results |
|---|---|
| ¹H NMR | Aromatic protons (7.0-8.2 ppm), N-H (broad, ~5.5-6.5 ppm) |
| ¹³C NMR | Aromatic carbons (118-145 ppm) |
| HRMS | [M+H]⁺ consistent with C₃₆H₂₃NS₂ |
| Melting Point | 195-210°C (sample dependent) |
| Appearance | White to off-white crystalline solid |
Alternative Methodologies
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the coupling reactions involved in the synthesis of complex diarylamines. For this compound, microwave conditions can reduce reaction times from hours to minutes while maintaining good yields.
Table 5: Microwave vs. Conventional Heating Comparison
| Reaction Step | Conventional Heating | Microwave Conditions | Yield Comparison |
|---|---|---|---|
| Suzuki Coupling | 6h, 90°C | 20 min, 150°C | 75% vs. 82% |
| Buchwald-Hartwig | 24h, 110°C | 45 min, 170°C | 60% vs. 68% |
Copper-Mediated Coupling
While palladium catalysis is predominant, copper-mediated coupling represents a less expensive alternative for specific substrates:
4-(Dibenzo[b,d]thiophen-2-yl)bromobenzene + Aniline derivatives → Pd/Cu catalysis → Diarylamine products
The reaction employs CuI (5-10 mol%), L-proline (10-20 mol%), and K₂CO₃ in DMSO at 80-100°C. While yields are typically lower (40-65%), this method offers cost advantages for larger-scale preparations.
Factors Affecting Reaction Efficiency
Several key factors influence the success of this compound synthesis:
Ligand Selection
The choice of phosphine ligand dramatically impacts reaction efficiency. Biarylphosphine ligands like XPhos and SPhos generally outperform monodentate and bidentate alternatives for challenging diarylamine formations.
Table 6: Ligand Performance in Diarylamine Synthesis
| Ligand | Conversion (%) | Selectivity | Comments |
|---|---|---|---|
| XPhos | 87-95 | Excellent | Preferred for sterically demanding substrates |
| SPhos | 82-90 | Very Good | Alternative for sensitive functional groups |
| BINAP | 60-75 | Good | Useful for asymmetric variants |
| PPh₃ | 30-45 | Poor | Not recommended for this synthesis |
Reaction Atmosphere
All reactions must be conducted under strictly inert atmosphere conditions. Reactions performed in glassware that has been flame-dried under vacuum and backfilled with argon or nitrogen show consistently superior results compared to those conducted under ambient conditions.
Scaled Synthesis Considerations
For larger-scale preparation, several modifications to the general procedure are recommended:
- Reduction of catalyst loading to 1-2 mol% using more active precatalysts
- Implementation of continuous flow technologies for exothermic steps
- Consideration of greener solvents such as 2-methyltetrahydrofuran or cyclopentyl methyl ether
Table 7: Scale-Up Parameters for 10-gram Preparation
| Parameter | Laboratory Scale | Scaled Process (10g) |
|---|---|---|
| Catalyst Loading | 5 mol% | 1-2 mol% |
| Solvent Volume | 10-15 mL/g | 5-7 mL/g |
| Reaction Vessel | Round-bottom flask | Jacketed reactor |
| Purification | Column chromatography | Recrystallization sequence |
| Overall Yield | 45-60% | 40-55% |
Chemical Reactions Analysis
Types of Reactions
Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the context, and can participate in charge transfer processes. These properties make it valuable in the development of electronic materials and devices .
Comparison with Similar Compounds
Structural and Electronic Properties
Key Observations :
- DBTA vs. TTPA: While both have triphenylamine cores, DBTA’s dibenzothiophene groups provide a deeper HOMO (-5.4 eV vs. -5.1 eV), critical for efficient hole injection in QLEDs. TTPA’s thiophene units lower oxidation potentials, making it suitable for electrochromic devices .
- DBTA vs. Biphenyl Derivative : The hexyloxy groups in the biphenyl compound improve solubility but reduce hole mobility compared to DBTA’s rigid dibenzothiophene framework .
Performance Metrics
Critical Analysis :
- The biphenyl derivative’s hexyloxy groups limit charge transport but enhance processability for solution-based photovoltaic devices .
Biological Activity
Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine, a compound belonging to the class of diphenylamines, has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound features two dibenzo[b,d]thiophene moieties connected via an amine group. This unique structure contributes to its electronic properties, which are essential for its biological activity.
Anticancer Properties
Research has indicated that compounds related to diphenylamines exhibit significant anticancer properties. A study focusing on diphenylamine derivatives demonstrated potent cytotoxicity against various cancer cell lines, including breast carcinoma (MCF-7) and others. The compounds tested showed IC50 values ranging from 0.73 to 2.38 µM, indicating strong inhibitory effects on cell proliferation .
Table 1: Cytotoxic Activity of Diphenylamine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.73 - 2.38 |
| N-ethyl-5-{2-[4-(5-(ethylamino)-1,3,4-thiadiazol-2-yl)-phenylamino]}... | MCF-7 | 1.50 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways involved in cancer progression. Notably, it has been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which plays a crucial role in tumor growth and metastasis .
DNA Interaction Studies
Further investigations into the compound's interaction with DNA have revealed that related dibenzo[b,d]thiophene derivatives can bind to DNA, potentially disrupting essential cellular processes such as replication and transcription. These interactions were quantified using spectrofluorimetric methods, indicating high binding affinities .
In Vitro Studies
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspase cascades and the downregulation of stemness genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
